molecular formula C11H11FN2O5 B2368820 Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate CAS No. 331461-03-1

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate

Cat. No. B2368820
M. Wt: 270.216
InChI Key: NEFKKRWAGJOLKD-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitroaniline is a compound that has been used in the preparation of commercial hair dyes .


Synthesis Analysis

The synthesis of 4-Fluoro-3-nitroaniline involves the nitration of p-fluoroaniline . Another compound, a novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline, was synthesized via free radical polymerization .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2, with an average mass of 156.115 Da .


Chemical Reactions Analysis

Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .


Physical And Chemical Properties Analysis

The melting point of 4-Fluoro-3-nitroaniline is 94-96 °C (lit.) .

Scientific Research Applications

1. Structural and Crystallographic Studies

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate and its derivatives have been studied for their crystallographic properties. For instance, a compound closely related to it, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, has been analyzed for its molecular structure, revealing specific angles and hydrogen bonding patterns in its crystallization process (Nayak et al., 2013).

2. Synthesis and Transformation

The synthesis process of derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has been a topic of research. For instance, studies on the synthesis of diaminomethylidene derivatives of tetronic acid involve reactions with methyl 4-chloro-3-oxobutanoate (Prezent & Dorokhov, 2012).

3. Antioxidant Properties

Some derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate have been investigated for their antioxidant properties. For example, 4-hydroxycoumarin derivatives have been tested for their in vitro antioxidant activity (Stanchev et al., 2009).

4. Growth-Regulating Activity

Research on the growth-regulating activity of 4-hydroxycoumarin derivatives on plants like soybean has been conducted. These studies show how different concentrations of these compounds affect plant growth and development (Stanchev et al., 2010).

5. Chemical Synthesis and Reactions

Studies on the reactions between methyl 3-oxobutanoate and arylhydrazines, producing various compounds including cyclic and acyclic products, have been conducted to understand the chemical behavior of these substances (Wardell et al., 2007).

6. Vibrational, Structural, and Electronic Studies

Research involving vibrational, structural, and electronic analysis of derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has been carried out. This includes spectroscopic, molecular docking, and electronic studies to understand the properties and potential applications of these compounds (Vanasundari et al., 2018).

Safety And Hazards

4-Fluoro-3-nitroaniline is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFKKRWAGJOLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate

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